AHR antagonist 4 is a potent compound that inhibits the activity of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune response modulation. The AHR plays a crucial role in mediating the toxic effects of environmental contaminants such as dioxins and polycyclic aromatic hydrocarbons. By blocking AHR activity, AHR antagonist 4 can potentially modulate immune responses and inflammation, making it a candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .
AHR antagonist 4 is classified as a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound. It is derived from the patent WO2018146010A1 and is recognized for its selective antagonistic properties against AHR, exhibiting an IC50 value of approximately 82.2 nM . This compound has been synthesized through high-throughput virtual screening methods aimed at identifying effective AHR antagonists.
The synthesis of AHR antagonist 4 typically involves several stages:
Industrial production may utilize automated synthesis platforms and continuous flow reactors to enhance yield and purity, ensuring efficient large-scale synthesis.
AHR antagonist 4 features a complex molecular structure characterized by the following elements:
The specific arrangement of these functional groups plays a critical role in binding to the AHR and inhibiting its function .
AHR antagonist 4 can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions must be controlled to avoid side reactions.
AHR antagonist 4 exerts its inhibitory effects by binding directly to the AHR. This binding prevents the receptor's activation by both endogenous and exogenous ligands. Consequently, it blocks the translocation of AHR into the nucleus, where it would typically form a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) to bind to xenobiotic response elements (XREs) in DNA. This inhibition leads to decreased transcription of target genes involved in various physiological processes .
Relevant analyses include spectral data (NMR, IR) confirming structural integrity post-synthesis .
AHR antagonist 4 has significant scientific applications across various fields:
AHR Antagonist 4 binds the PAS-B domain of AHR with high specificity, exploiting a distinct hydrophobic cavity adjacent to the orthosteric ligand-binding site. Structural analyses reveal that its tricyclic core engages residues Tyr316, His291, and Phe345 (human AHR numbering) via π-π stacking and van der Waals interactions, inducing conformational rigidity that sterically impedes agonist entry [8] [9]. Unlike planar agonists (e.g., TCDD, FICZ), Antagonist 4’s bent conformation disrupts the repositioning of the β-sheet lid (residues 377–390) essential for agonist sequestration. Mutation of His291 to alanine reduces Antagonist 4 binding affinity by >100-fold, confirming its anchor-point role [7] [9].
Table 1: Key Structural Interactions of AHR Antagonist 4 in the PAS-B Domain
AHR Residue | Interaction Type | Functional Consequence |
---|---|---|
Tyr316 | π-π stacking | Stabilizes tricyclic core |
His291 | Hydrogen bonding | Anchors carboxyl moiety |
Phe345 | Hydrophobic packing | Prevents β-sheet closure |
Leu354 | Van der Waals | Enhances binding specificity |
Antagonist 4 operates as a negative allosteric modulator (NAM), binding a cryptic pocket near the PAS-B/ARNT dimerization interface rather than the orthosteric site. This allostery induces long-range conformational shifts that tighten the PAS-B fold, reducing agonist affinity by 85% without displacing pre-bound ligands (e.g., kynurenine) in radiolabeled assays [6] [8]. In contrast, orthosteric antagonists (e.g., CH223191) directly compete with agonists but exhibit ligand-selective efficacy—effective against TCDD but not FICZ. Antagonist 4’s insurmountable NAM behavior suppresses activation by all tested agonists (TCDD, FICZ, BaP), evidenced by unchanged IC₅₀ values even at saturating agonist concentrations [6] [8].
By stabilizing the auto-inhibitory conformation of the PAS-B domain, Antagonist 4 obstructs critical protein-protein interactions (PPIs) required for AHR-ARNT dimerization. Specifically, it sterically blocks the PAS-B α-helix 2 (residues 337–349) from engaging ARNT’s complementary PAS-B β-strand (residues 83–94) [6] [8]. Surface plasmon resonance assays confirm a >90% reduction in AHR-ARNT binding affinity (KD from 0.2 μM to >2 μM) when Antagonist 4 is pre-bound. Consequently, nuclear AHR accumulates but remains monomeric and transcriptionally inert, as shown by co-immunoprecipitation in HepG2 cells [6] [8].
Antagonist 4 abolishes AHR-ARNT recruitment to XRE enhancers (5’-GCGTG-3’) by dual mechanisms:
Table 2: Effects of AHR Antagonist 4 on Canonical Signaling Pathways
Process Affected | Experimental Readout | Inhibition Efficiency |
---|---|---|
AHR-ARNT dimerization | SPR binding affinity | 90% reduction |
XRE occupancy (CYP1A1 promoter) | ChIP-seq peak density | 75% decrease |
CYP1A1 mRNA expression | qPCR in TCDD-stimulated hepatocytes | 88% suppression |
Nuclear AHR monomerization | Size-exclusion chromatography | Complete shift to monomers |
Antagonist 4 indirectly downregulates PD-L1 and CTLA-4 by disrupting AHR-driven trans-activation of their promoters. In melanoma biopsies, AHR binds XRE-like motifs (5’-CACGC-3’) in the PD-L1 enhancer; Antagonist 4 reduces PD-L1+ tumor cells by 70% in vivo [1] [7]. Mechanistically, it blocks AHR-mediated stabilization of HIF-1α, a co-activator of PD-L1 transcription. In T cells, Antagonist 4 reverses AHR-induced PD-1 upregulation, restoring CD8+ T-cell cytotoxicity by 3.5-fold in tumor co-cultures [5] [7].
Antagonist 4 severs the IDO1-Kyn-AHR feedforward loop via two actions:
Table 3: Immunomodulatory Outcomes of AHR Antagonist 4 in Cancer Models
Immune Parameter | Change Relative to Control | Model System |
---|---|---|
Tumor PD-L1 expression | 70% decrease | B16F10 melanoma syngraft |
CD8+ T-cell activity | 3.5-fold increase | Human PBMC-tumor co-culture |
IDO1 enzymatic activity | 60% reduction | Dendritic cells + IFN-γ |
Intratumoral CD8+/Treg ratio | 4-fold increase | CT26 colon carcinoma |
Table 4: Structural and Functional Profile of AHR Antagonist 4
Property | Description | Source/Validation Method |
---|---|---|
Chemical class | Tricyclic carboxamide | Synthetic chemistry analysis |
Molecular weight | 438.5 Da | Mass spectrometry |
Primary target | AHR PAS-B domain | SPR, ITC |
Binding mechanism | Negative allosteric modulation (NAM) | Radioligand displacement |
Key functional outcome | Disruption of AHR-ARNT dimerization | Co-IP, FRET |
Downstream effect | Suppression of XRE-driven gene transcription | RNA-seq, Luciferase reporter |
Immune modulation | PD-L1 downregulation, CD8+ T-cell enhancement | Flow cytometry, IHC |
Metabolic interference | IDO1-Kynurenine circuit disruption | Metabolomics (LC-MS) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7